REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]1[O:14][N:13]=[CH:12][CH:11]=1.[Na]>C(O)C>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH2:11][C:12]#[N:13])=[O:14] |^1:14|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)Cl)F)C1=CC=NO1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the alcohol is distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in about 1 liter of warm water
|
Type
|
EXTRACTION
|
Details
|
the solution is extracted twice with methylene chloride
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off cold with suction
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)CC#N)C=C(C(=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.7 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |